11(R)-Hete 11(R)-Hete 11(R)-HETE is an 11-HETE in which the chiral centre at position 11 has R-configuration. It is a conjugate acid of an 11(R)-HETE(1-). It is an enantiomer of an 11(S)-HETE.
11(R)-Hete is a natural product found in Gersemia fruticosa with data available.
Brand Name: Vulcanchem
CAS No.: 73347-43-0
VCID: VC21243931
InChI: InChI=1S/C20H32O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b9-6-,10-7-,14-11-,16-13+/t19-/m0/s1
SMILES: CCCCCC=CC=CC(CC=CCC=CCCCC(=O)O)O
Molecular Formula: C20H32O3
Molecular Weight: 320.5 g/mol

11(R)-Hete

CAS No.: 73347-43-0

Cat. No.: VC21243931

Molecular Formula: C20H32O3

Molecular Weight: 320.5 g/mol

* For research use only. Not for human or veterinary use.

11(R)-Hete - 73347-43-0

Specification

Description 11(R)-HETE is an 11-HETE in which the chiral centre at position 11 has R-configuration. It is a conjugate acid of an 11(R)-HETE(1-). It is an enantiomer of an 11(S)-HETE.
11(R)-Hete is a natural product found in Gersemia fruticosa with data available.
CAS No. 73347-43-0
Molecular Formula C20H32O3
Molecular Weight 320.5 g/mol
IUPAC Name (5Z,8Z,11R,12E,14Z)-11-hydroxyicosa-5,8,12,14-tetraenoic acid
Standard InChI InChI=1S/C20H32O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b9-6-,10-7-,14-11-,16-13+/t19-/m0/s1
Standard InChI Key GCZRCCHPLVMMJE-WXMXURGXSA-N
Isomeric SMILES CCCCC/C=C\C=C\[C@@H](C/C=C\C/C=C\CCCC(=O)O)O
SMILES CCCCCC=CC=CC(CC=CCC=CCCCC(=O)O)O
Canonical SMILES CCCCCC=CC=CC(CC=CCC=CCCCC(=O)O)O

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